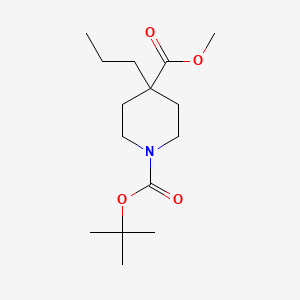
1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate
Vue d'ensemble
Description
1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H27NO4 . It is a derivative of piperidine, a heterocyclic organic compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H27NO4/c1-12(2,3)20-14(18)16-9-7-15(8-10-16,11-17)13(19)21-6/h17H,7-11H2,1-6H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
The molecular weight of 1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate is approximately 289.38 g/mol . Other physical and chemical properties such as boiling point or solubility were not found in the available literature.Applications De Recherche Scientifique
Environmental Impact and Biodegradation
Studies on synthetic phenolic antioxidants (SPAs), which share structural similarities with 1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate, have highlighted their environmental occurrence, fate, human exposure, and toxicity. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been detected in various environmental matrices, indicating their widespread use and persistence. Research suggests the importance of investigating the contamination, environmental behaviors, and toxicity effects of such compounds, including novel high molecular weight SPAs (Liu & Mabury, 2020).
Applications in Fuel and Polymer Technology
The compound's structural features suggest potential applications in fuel additives and polymer technology. For example, studies on methyl tert-butyl ether (MTBE) and other ethers highlight their use as gasoline additives to improve octane ratings and reduce exhaust pollution. The thermophysical properties of such mixtures are critical for their application and have been extensively reviewed, indicating the relevance of understanding the properties of similar compounds (Marsh et al., 1999).
Synthetic Chemistry and Pharmaceutical Applications
In synthetic chemistry, compounds like 1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate can be intermediates in the synthesis of complex molecules. For instance, the synthetic routes of vandetanib, a therapeutic agent, involve intermediates with tert-butyl and piperidine groups, highlighting the role of similar structures in drug synthesis and the potential of such compounds in developing new synthetic methodologies (Mi, 2015).
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-propylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-6-7-15(12(17)19-5)8-10-16(11-9-15)13(18)20-14(2,3)4/h6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGOLPSJOGREBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



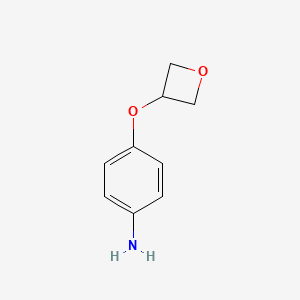
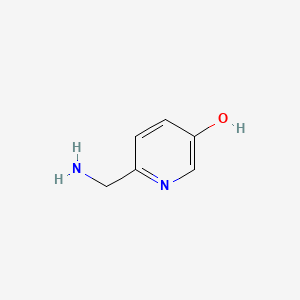
![8-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1396203.png)
![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1396204.png)
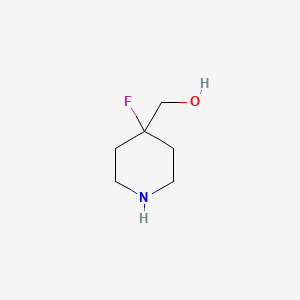
![1H-Imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1396207.png)
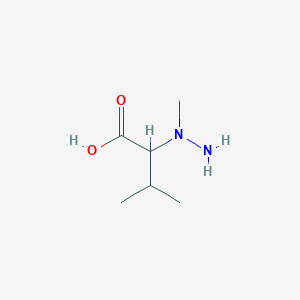
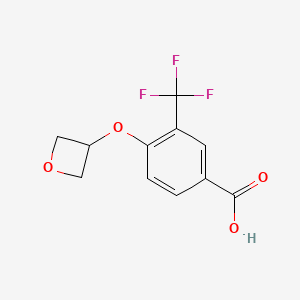
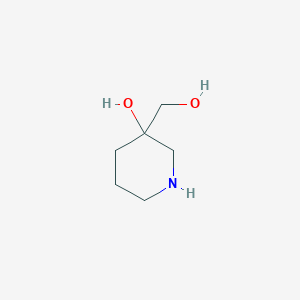
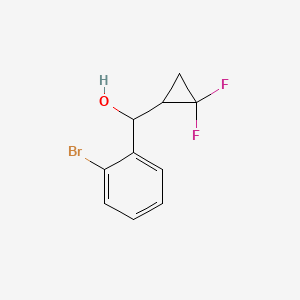
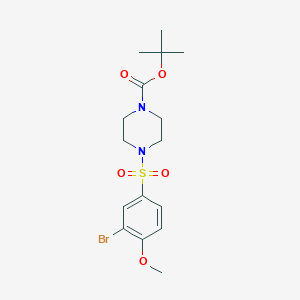
![2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396219.png)
![4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396220.png)
![7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396221.png)